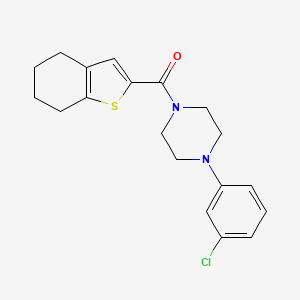
1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a synthetic molecule that may have potential applications in various fields, including pharmacology and forensic science. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, synthesis, and applications.
Synthesis Analysis
The synthesis of related piperazine compounds involves multiple steps, including alkylation, reduction, and substitution reactions. For instance, 1-(3-chlorophenyl) piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to produce a related hydrochloride salt . Another synthesis route for a piperazine derivative involved the reduction of 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine . These methods highlight the versatility of piperazine chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, the crystal and molecular structure of a 1-benzhydryl-piperazine derivative was determined by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . This suggests that the compound of interest may also exhibit a specific conformation that could be elucidated through similar structural analysis techniques.
Chemical Reactions Analysis
Piperazine compounds can undergo a range of chemical reactions. For instance, a novel reaction involving the reaction of piperazinediones with chloranil resulted in an adduct formed through dehydrogenation followed by 1,3-dipolar cycloaddition . This indicates that piperazine derivatives can participate in complex reactions, which could be relevant for the functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific structure. For example, a simple and rapid electrochemical method was developed for the detection of 1-(3-chlorophenyl)piperazine in forensic samples, demonstrating its electrochemical activity and potential for use in point-of-care tests . Additionally, the pharmacological evaluation of certain piperazine derivatives revealed potent antidepressant-like activity and low anticholinergic potential, suggesting that the compound of interest may also possess unique biological properties .
科学的研究の応用
Forensic Detection Methods
A study developed a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine (mCPP), a synthetic drug with hallucinogenic effects, in forensic samples. The proposed electrochemical method uses disposable screen-printed carbon electrodes and square-wave voltammetry for rapid screening, showing great potential as a screening tool for mCPP in seized samples (Silva et al., 2021).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds related to 1-(3-chlorophenyl)piperazine, has shown that some synthesized compounds possess good or moderate antimicrobial activities against various test microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Therapeutic Tools in Medicinal Chemistry
A comprehensive review of piperazine derivatives, including those related to 1-(3-chlorophenyl)piperazine, outlines their central pharmacological activities, particularly in antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety's inclusion in medicinal compounds underlines its importance in the search for new therapeutic agents (Brito et al., 2018).
Neurotransmitter Receptor Interactions
The affinity of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptor binding sites in the human brain has been determined, demonstrating its potency across multiple 5-hydroxytryptamine (5-HT) receptor subtypes and its interaction with alpha 2-adrenergic receptors. This study contributes to understanding the molecular basis of mCPP's effects and its potential therapeutic applications (Hamik & Peroutka, 1989).
Fluorescent Logic Gates
Research into solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, incorporating a piperazine receptor, highlights innovative applications in sensing and signal processing. This work showcases the versatility of piperazine derivatives in developing advanced materials for technological applications (Gauci & Magri, 2022).
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h3,5-6,12-13H,1-2,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSFBNUUFVQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)
![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)
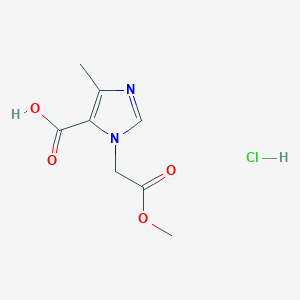

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
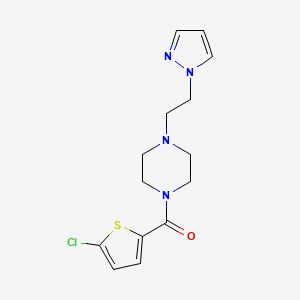

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
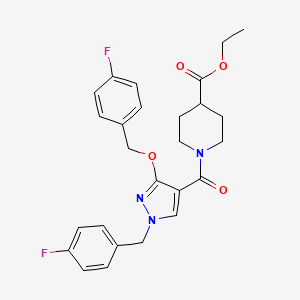

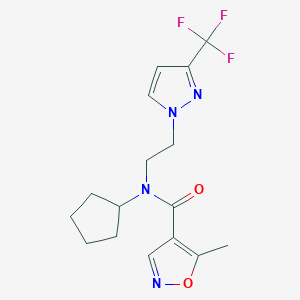
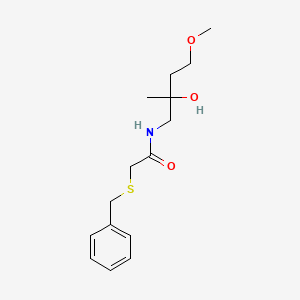
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)